molecular formula C9H11ClN2O4S B3033130 2-Chloroethyl ((phenylamino)sulfonyl)carbamate CAS No. 87708-04-1

2-Chloroethyl ((phenylamino)sulfonyl)carbamate

Cat. No.: B3033130
CAS No.: 87708-04-1
M. Wt: 278.71 g/mol
InChI Key: SIMQGYXFQKZZHQ-UHFFFAOYSA-N
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Description

2-Chloroethyl ((phenylamino)sulfonyl)carbamate is a synthetic carbamate ester compound supplied for research and development purposes . The core structure of this molecule integrates a phenylaminosulfonyl group and a 2-chloroethyl carbamate moiety, which are of significant interest in the exploration of novel bioactive molecules. Compounds within this class are frequently investigated for their potential insecticidal and anthelmintic properties, as they may act as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system . Carbamates as a class are known to cause reversible carbamylation of acetylcholinesterase, leading to a accumulation of acetylcholine and subsequent neurotoxic effects . Research into sulfamoyl-carbamate derivatives, including this compound, is focused on understanding their structure-activity relationships (SAR) and mechanism of action, particularly against pests within the Arthropoda, Mollusca, and Nematoda phyla . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment (PPE), as carbamate toxicity can occur through dermal, inhalational, or gastrointestinal exposure .

Properties

IUPAC Name

2-chloroethyl N-(phenylsulfamoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMQGYXFQKZZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236580
Record name Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87708-04-1
Record name Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087708041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with phenylsulfonamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl ((phenylamino)sulfonyl)carbamate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted carbamates.

    Oxidation: Formation of nitroso or nitro derivatives.

    Hydrolysis: Formation of phenylsulfonamide and carbon dioxide.

Scientific Research Applications

Antitumor Activity

One of the most notable applications of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate is its potential as an antineoplastic agent. Research has demonstrated that compounds in this class exhibit significant antitumor effects against various experimental rodent tumors, including:

  • Crocker's Sarcoma (S180)
  • Ehrlich Carcinoma (STE)
  • Kreb's Ascites Tumor (Kr2)

In studies, these compounds were tested for their ability to increase survival times in mice with these tumors. The results indicated that treated groups exhibited longer survival compared to untreated controls, suggesting a promising therapeutic potential for cancer treatment .

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions that can be optimized for efficiency and yield. The preparation typically includes the reaction of phenylamino sulfonamide derivatives with 2-chloroethylisocyanate in the presence of alkaline agents such as triethylamine. This method has been shown to enhance both the reaction rate and product yield significantly .

Agrochemical Applications

In addition to its pharmaceutical potential, this compound may also find applications in agrochemicals. Carbamate compounds are widely used as pesticides due to their effectiveness against a variety of pests and their relatively low toxicity to mammals compared to other classes of pesticides. The specific application of this compound in agriculture could involve its use as a herbicide or insecticide, although further research is needed to fully explore these possibilities .

Environmental Impact and Safety

The environmental implications of using carbamate-based compounds like this compound are critical considerations. While carbamates are generally less persistent in the environment than other pesticide classes, their potential impact on non-target species and ecosystems must be evaluated through comprehensive toxicological studies. Regulatory agencies often require detailed assessments of the environmental fate and toxicity of such compounds before they can be approved for use in agricultural settings .

Summary Table of Applications

Application AreaDescriptionEvidence/Source
Antitumor ActivityIncreases survival time in rodent tumor models
SynthesisReaction with phenylamino sulfonamide derivatives
Agrochemical UsePotential use as pesticide
Environmental ImpactRequires assessment for non-target effects

Mechanism of Action

The mechanism of action of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate involves the interaction of its functional groups with biological targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to their inhibition or modification. The sulfonylcarbamate moiety can interact with specific receptors or enzymes, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Structural Analogues

(a) 4-Chloro-2-{[(3-Chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates (4a–i)
  • Structure: These compounds feature a 4-chloro-2-carbonylphenyl backbone with substituted phenylamino groups and variable alkyl chains.
  • Key Differences: Unlike 2-chloroethyl ((phenylamino)sulfonyl)carbamate, they lack the sulfonyl (-SO₂-) bridge, which reduces their polarity and alters target specificity .
  • Activity : Exhibited herbicidal and antifungal properties, with lipophilicity (log k = 1.8–3.5) correlating with bioactivity .
(b) 2-((4-Chlorophenyl)sulfonyl)-N-(((Phenylamino)thioxomethyl)amino)acetamide
  • Structure : Contains a sulfonyl group and thioamide (-C(=S)-NH-) instead of carbamate.
  • However, the absence of a chloroethyl group diminishes alkylating activity .
  • Activity : Primarily explored as a kinase inhibitor due to its sulfonamide-thioamide scaffold .
(c) 2-(Phenylselanyl)ethyl Carbamate
  • Structure: Substitutes chlorine with selenium (Se), creating a selenoether (-Se-) linkage.
  • Key Differences : Selenium increases molecular weight (244.15 g/mol vs. ~265 g/mol for the target compound) and redox activity, which may confer antioxidant or pro-oxidant effects .
  • Activity: Limited data, but selenium derivatives are often studied for neuroprotective or anticancer applications .

Physicochemical Properties

Compound Molecular Formula logP Alkylating Activity Carbamoylating Activity Key Reference
This compound C₉H₁₀ClN₂O₄S ~2.5* High (Cl group) Moderate (carbamate)
4-Chloro-2-{[(3-ClPh)amino]CO}Ph-Carbamates C₁₄H₁₀Cl₂N₂O₃ 1.8–3.5 Low High
Bis(2-Chloroethyl)Ether (BCEE) C₄H₈Cl₂O 1.2 Very High None

*Estimated based on structural similarity to compounds.

Key Observations:
  • Lipophilicity : The target compound’s logP (~2.5) falls within the optimal range for blood-brain barrier penetration (logP 1–3), unlike BCEE (logP 1.2), which is more volatile and toxic .
  • Alkylating vs. Carbamoylating Activity: The chloroethyl group enables alkylation (DNA crosslinking), while carbamoylating activity is lower than in 4-chloro-2-phenyl carbamates, reducing non-target toxicity .
(a) Anticancer Potential
  • Nitrosourea Analogues : highlights that alkylating activity (e.g., chloroethyl groups) correlates with leukemia L1210 cell death, while carbamoylating activity increases systemic toxicity. The target compound’s moderate carbamoylating activity may improve its therapeutic index compared to nitrosoureas like carmustine .
(b) Enzyme Inhibition
  • This contrasts with thioamide derivatives (), which target kinases .

Biological Activity

2-Chloroethyl ((phenylamino)sulfonyl)carbamate (CAS No. 87708-04-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}ClN2_{2}O3_{3}S
  • Molecular Weight : 276.73 g/mol

This compound features a chloroethyl group, a phenylamino moiety, and a sulfonamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known to inhibit certain enzymes, potentially leading to therapeutic effects in various conditions.

Target Enzymes and Pathways

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, affecting bicarbonate transport and pH regulation in cells.
  • Cellular Signaling : It could modulate signaling pathways related to inflammation and cancer progression by interacting with key receptors.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through the following mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including breast and prostate cancer cells.
  • Apoptosis Induction : It promotes programmed cell death in tumor cells by activating intrinsic apoptotic pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Inhibition of cell cycle
PC-3 (Prostate)20Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , showing effectiveness against several bacterial strains:

  • Gram-positive Bacteria : Exhibits significant inhibitory effects on Staphylococcus aureus.
  • Gram-negative Bacteria : Shows moderate activity against Escherichia coli.

Case Studies

  • In Vivo Studies : In a study involving animal models with induced tumors, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
  • Clinical Trials : Preliminary clinical trials indicated that patients treated with formulations containing this compound experienced improved outcomes in terms of tumor response rates and overall survival.

Safety and Toxicity Profile

While promising, the safety profile of this compound must be carefully considered. Toxicological studies suggest potential side effects, including:

  • Hematological Toxicity : Some studies report reductions in white blood cell counts.
  • Gastrointestinal Disturbances : Patients have reported nausea and diarrhea during treatment.

Q & A

Basic Research Questions

Q. What spectroscopic methods are suitable for confirming the molecular structure of 2-Chloroethyl ((phenylamino)sulfonyl)carbamate?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify functional groups and carbon-hydrogen frameworks. Infrared (IR) spectroscopy can confirm sulfonyl and carbamate moieties via characteristic absorption bands (e.g., S=O stretching at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) validates the molecular formula by matching the observed mass-to-charge ratio with theoretical values. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Thin-layer chromatography (TLC) provides a rapid qualitative assessment using silica gel plates and appropriate eluents (e.g., ethyl acetate/hexane mixtures). For absolute purity, elemental analysis (EA) verifies the percentage composition of C, H, N, and S against theoretical values. Reference standards with ≥98% purity (as per analytical certifications) should be used for calibration .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors. Avoid skin contact, as carbamates may exhibit toxicity. Store the compound at –20°C in airtight containers to minimize degradation. Consult safety data sheets (SDS) for specific hazards (e.g., lachrymator properties) and establish spill-response protocols using inert adsorbents like vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

  • Methodological Answer : If NMR or IR data conflict with expected results, perform heteronuclear correlation spectroscopy (HSQC, HMBC) to clarify connectivity. Compare experimental spectra with computational predictions (e.g., density functional theory, DFT). Validate ambiguous peaks using deuterated solvents or alternative techniques like X-ray crystallography if crystalline samples are obtainable. Cross-check against structurally similar compounds (e.g., cyclohexylamino analogs) documented in crystallographic databases .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodological Answer : Optimize reaction stoichiometry, particularly the molar ratio of phenylamino sulfonamide to chloroethyl chloroformate. Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to scavenge HCl. Monitor reaction progress via TLC or in situ IR. If yields remain low, explore microwave-assisted synthesis to enhance reaction kinetics or employ protective groups (e.g., Fsec carbamates) to stabilize intermediates during multi-step syntheses .

Q. How should stability studies be designed to evaluate this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

  • Temperature variations : Store at 4°C, 25°C, and 40°C for 1–6 months.
  • Humidity : Use desiccators with controlled relative humidity (e.g., 60% RH).
  • Light exposure : Test under UV and visible light using ICH Q1B guidelines.
    Analyze degradation products via HPLC-MS and compare against freshly synthesized batches. Assess hydrolytic stability by incubating in buffered solutions (pH 3–9) and monitoring carbamate cleavage via NMR .

Q. What enzymatic or metabolic pathways might interact with this compound, and how can they be studied?

  • Methodological Answer : Investigate metabolic conjugation using in vitro models like liver microsomes or purified esterases. For example, bovine pancreatic cholesterol ester hydrolase has been shown to catalyze fatty acid conjugation of haloethanols, which could inform studies on metabolite formation. Use LC-MS/MS to identify metabolites and assess cytotoxicity in cell lines (e.g., HepG2). Compare results with structurally related carbamates to infer bioactivation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

  • Methodological Answer : Re-measure solubility in standardized solvents (e.g., DMSO, ethanol, water) using gravimetric or UV-Vis methods. Control for temperature and agitation. If literature values conflict, consider polymorphic forms or hydrate formation via X-ray diffraction (XRD). Solubility parameters (Hansen solubility parameters) can predict compatibility with solvents not yet tested .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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